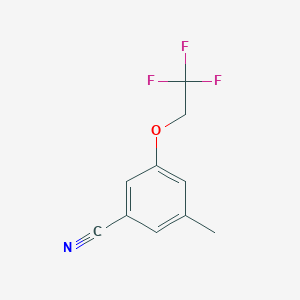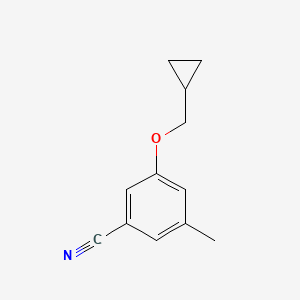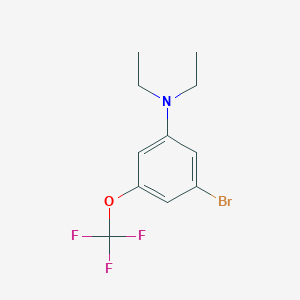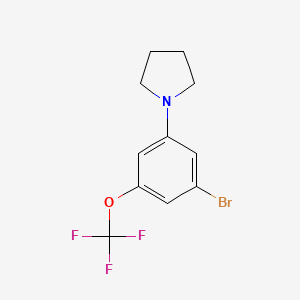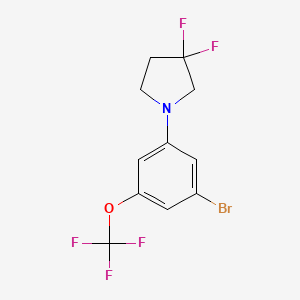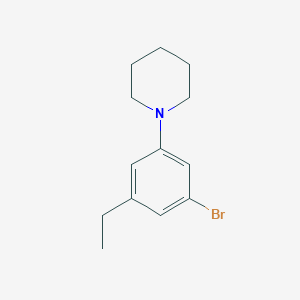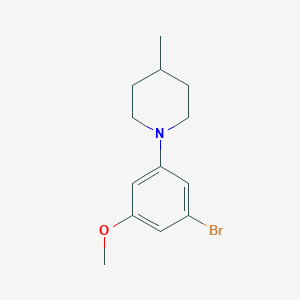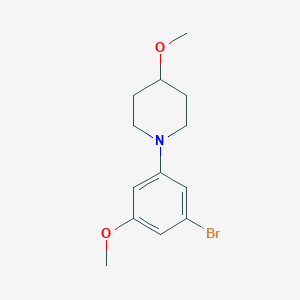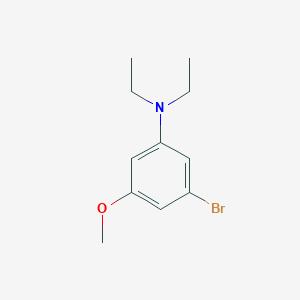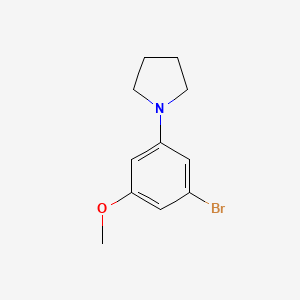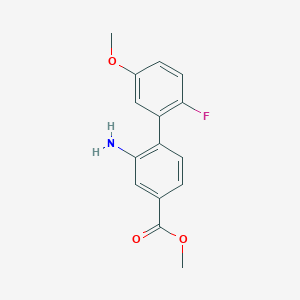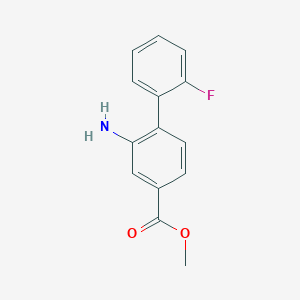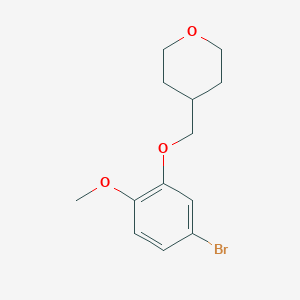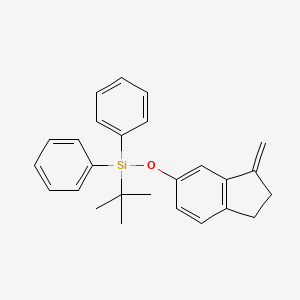
tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane is a complex organic compound that features a tert-butyl group, a methylene group, and a diphenylsilane moiety
Méthodes De Préparation
The synthesis of tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane typically involves multiple steps. The synthetic route often begins with the preparation of the indene derivative, followed by the introduction of the tert-butyl group and the diphenylsilane moiety. Reaction conditions may include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis.
Analyse Des Réactions Chimiques
tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: The methylene group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Applications De Recherche Scientifique
tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biological processes and interactions due to its unique structural features.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane involves its interaction with molecular targets through various pathways. The compound’s effects are mediated by its ability to form stable complexes with other molecules, facilitating or inhibiting specific chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other compounds.
Comparaison Avec Des Composés Similaires
tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane can be compared with other similar compounds, such as:
tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)trimethylsilane: This compound has a trimethylsilane group instead of a diphenylsilane group, leading to different reactivity and applications.
tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)dimethylsilane: The dimethylsilane group in this compound results in distinct chemical properties compared to the diphenylsilane derivative.
tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)triethylsilane: The triethylsilane group provides unique steric and electronic effects, differentiating it from the diphenylsilane compound.
Propriétés
IUPAC Name |
tert-butyl-[(3-methylidene-1,2-dihydroinden-5-yl)oxy]-diphenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28OSi/c1-20-15-16-21-17-18-22(19-25(20)21)27-28(26(2,3)4,23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-14,17-19H,1,15-16H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFDTHHLYXCFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC4=C(CCC4=C)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
